molecular formula C14H25N3O3 B12641180 Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate

Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate

Cat. No.: B12641180
M. Wt: 283.37 g/mol
InChI Key: FVWUFSODGDNUAS-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group and a 2-(azetidin-1-yl)acetyl substituent. The azetidine moiety (a four-membered saturated nitrogen heterocycle) confers unique steric and electronic properties, distinguishing it from analogs with larger or aromatic substituents. This compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions, followed by Boc deprotection under acidic conditions (e.g., TFA) .

Properties

Molecular Formula

C14H25N3O3

Molecular Weight

283.37 g/mol

IUPAC Name

tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17-9-7-16(8-10-17)12(18)11-15-5-4-6-15/h4-11H2,1-3H3

InChI Key

FVWUFSODGDNUAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CN2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with azetidine and tert-butyl ester groups. One common method involves the reaction of N-Boc-piperazine with azetidine-1-carboxylic acid in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification by recrystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines[3][3].

Scientific Research Applications

Chemistry

Intermediate in Organic Synthesis
Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate is utilized as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for modifications that lead to various derivatives with potential applications in pharmaceuticals .

Biology

Enzyme Inhibitors and Receptor Ligands
The compound has been investigated for its role as an enzyme inhibitor and receptor ligand. Its interaction with specific molecular targets can modulate biochemical pathways, making it a valuable tool in studying enzyme kinetics and receptor activity .

Medicine

Pharmaceutical Development
Research indicates potential applications in developing new pharmaceuticals, particularly antiviral and anticancer agents. The compound's structural characteristics may allow it to inhibit specific biological pathways associated with disease progression .

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of piperazine derivatives, this compound demonstrated significant inhibition of viral replication in vitro. The mechanism was attributed to its ability to interfere with viral entry into host cells .

Case Study 2: Cancer Research

Another investigation focused on the compound's anticancer potential. Results indicated that it could induce apoptosis in cancer cell lines by modulating specific signaling pathways associated with cell survival .

Mechanism of Action

The mechanism of action of tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the target .

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The key structural variation among piperazine-1-carboxylate derivatives lies in the substituent attached to the acetyl group at the 4-position. Below is a comparative analysis:

Compound Name Substituent on Acetyl Group Key Features Biological Target/Activity (if reported) Reference Evidence
Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate Azetidin-1-yl Compact four-membered ring; potential for enhanced conformational rigidity Not explicitly reported N/A
Tert-butyl 4-(2-(4-((8-(4-cyano-2-fluorophenyl)-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino)piperidin-1-yl)acetyl)piperazine-1-carboxylate Pyrimido-oxazine-piperidine Bulky, polycyclic substituent; likely impacts solubility and target binding Not reported
Tert-butyl 4-[6-[[2-(tert-butoxycarbonylamino)acetyl]amino]-3-chloro-2-quinolyl]piperazine-1-carboxylate (int-21) Chloroquinoline with acetamide linker Chlorine atom enhances electrophilicity; quinoline scaffold for DNA intercalation Efflux pump inhibition (adjuvant for antibiotics)
Tert-butyl 4-(2-(2-oxoindolin-3-ylidene)acetyl)piperazine-1-carboxylate (5g) Isatin-derived oxindole Planar aromatic system; potential pro-apoptotic activity Acute myeloid leukemia
Tert-butyl 4-(2-(4-(3-methoxybenzoyl)piperazin-1-yl)acetyl)piperazine-1-carboxylate (2h) Methoxybenzoyl-piperazine Dual piperazine motifs; methoxy group may improve lipophilicity Not reported
Tert-butyl 4-{2-[(2-oxo-2H-chromen-7-yl)oxy]acetyl}piperazine-1-carboxylate (4) Coumarin-ethoxy linker Fluorescent coumarin core; potential CNS penetration Antidepressant activity
Tert-butyl 4-(2-(4-chlorophenoxy)acetyl)piperazine-1-carboxylate 4-Chlorophenoxy Chlorophenoxy group for electrophilic interactions Industrial use (hazards documented)

Physicochemical Properties

  • Molecular weight : Azetidinyl derivatives (e.g., compound 25 in ) have HRMS-TOF m/z 467.1613 [M+H]+ , while coumarin derivatives (e.g., 2h) exhibit m/z 450.2041 [M+H]+ . Lower molecular weights correlate with improved bioavailability.
  • Solubility : Azetidine’s compact structure may enhance aqueous solubility compared to bulky aromatic substituents (e.g., pyrimido-oxazine in ).

Biological Activity

Tert-butyl 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and research findings related to its pharmacological applications.

  • Molecular Formula : C17H35N5O2
  • Molecular Weight : 341.5 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CCN(CCN2CCN(CCN)CC2)CC1

This compound features a piperazine ring, which is known for its role in various biological activities, including acting as a neurotransmitter modulator and influencing cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with various receptor systems. Research indicates that compounds with similar structures often target:

  • Neurotransmitter Receptors : These compounds can modulate the activity of neurotransmitters such as serotonin and dopamine, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be fully elucidated.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects associated with this compound:

  • Antidepressant Activity : Preliminary data suggest that this compound may exhibit antidepressant-like effects in animal models, potentially by enhancing serotonergic transmission.
  • Antinociceptive Properties : Research indicates potential pain-relieving effects, which could be beneficial in managing chronic pain conditions.
  • Neuroprotective Effects : Studies have suggested that this compound may protect neuronal cells from oxidative stress, contributing to its potential use in neurodegenerative diseases.

Case Studies

Table 1 summarizes key findings from various studies investigating the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
AntidepressantAnimal ModelSignificant reduction in depressive-like behavior
AntinociceptivePain ModelDecreased pain response in treated subjects
NeuroprotectiveCell CultureReduced oxidative stress markers in neuronal cells

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